Cas no 875282-58-9 (1H-Benzotriazole-6-carboxamide)
1H-Benzotriazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzotriazole-6-carboxamide
- 1H-1,2,3-Benzotriazole-5-carboxamide
- 1H-1,2,3-Benzotriazole-6-carboxamide
- SCHEMBL446291
- DB-291398
- 1H-Benzo[d][1,2,3]triazole-6-carboxamide
- AKOS009139193
- SY274166
- YVNXBDIBOMELMY-UHFFFAOYSA-N
- TS-00109
- 2H-benzotriazole-5-carboxamide
- 875282-58-9
- CS-0254546
- 1H-Benzo[d][1,2,3]triazole-5-carboxamide
- E82574
- 5-Benzotriazolecarboxamide
- Z337982582
- MFCD11643937
-
- MDL: MFCD11643937
- Inchi: 1S/C7H6N4O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11)
- InChI Key: YVNXBDIBOMELMY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC2C(C=1)=NNN=2)N
Computed Properties
- Exact Mass: 162.05416083g/mol
- Monoisotopic Mass: 162.05416083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 84.7Ų
1H-Benzotriazole-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1196112-5g |
5-Benzotriazolecarboxamide |
875282-58-9 | 95% | 5g |
$1120 | 2024-07-19 | |
| abcr | AB541116-1 g |
1H-1,2,3-Benzotriazole-5-carboxamide; . |
875282-58-9 | 1g |
€492.60 | 2022-08-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325216-100mg |
1H-Benzo[d][1,2,3]triazole-6-carboxamide |
875282-58-9 | 96% | 100mg |
¥1082.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325216-250mg |
1H-Benzo[d][1,2,3]triazole-6-carboxamide |
875282-58-9 | 96% | 250mg |
¥1803.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325216-1g |
1H-Benzo[d][1,2,3]triazole-6-carboxamide |
875282-58-9 | 96% | 1g |
¥3410.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325216-5g |
1H-Benzo[d][1,2,3]triazole-6-carboxamide |
875282-58-9 | 96% | 5g |
¥9863.00 | 2024-04-27 | |
| Key Organics Ltd | TS-00109-1MG |
1H-1,2,3-Benzotriazole-5-carboxamide |
875282-58-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | TS-00109-5MG |
1H-1,2,3-Benzotriazole-5-carboxamide |
875282-58-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | TS-00109-10MG |
1H-1,2,3-Benzotriazole-5-carboxamide |
875282-58-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | TS-00109-20MG |
1H-1,2,3-Benzotriazole-5-carboxamide |
875282-58-9 | >90% | 20mg |
£76.00 | 2023-04-19 |
1H-Benzotriazole-6-carboxamide Suppliers
1H-Benzotriazole-6-carboxamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1H-Benzotriazole-6-carboxamide
Introduction to 1H-Benzotriazole-6-carboxamide (CAS No: 875282-58-9)
1H-Benzotriazole-6-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 875282-58-9, belongs to the benzotriazole family, a class of heterocyclic molecules known for their diverse biological activities and applications in medicinal chemistry. The structural motif of benzotriazole, characterized by a triazole ring fused with a benzene ring, imparts unique electronic and steric properties that make it a valuable scaffold for drug discovery and material science.
The carboxamide functional group at the 6-position of the benzotriazole ring (1H-Benzotriazole-6-carboxamide) introduces additional reactivity and binding potential, making this molecule a promising candidate for further derivatization and exploration in synthetic chemistry. The compound’s potential applications span across various domains, including the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure not only offers opportunities for designing molecules with enhanced pharmacological properties but also serves as a versatile intermediate in multi-step synthetic pathways.
In recent years, the pharmaceutical industry has witnessed an increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. Benzotriazole derivatives, in particular, have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the carboxamide group in 1H-Benzotriazole-6-carboxamide enhances its potential as a pharmacophore by improving solubility, metabolic stability, and binding affinity to biological targets. This has led to several innovative research endeavors aimed at leveraging its structural features for therapeutic applications.
One of the most compelling aspects of 1H-Benzotriazole-6-carboxamide is its role as a building block in the synthesis of more complex molecules. The carboxamide functionality allows for facile coupling with various nucleophiles via amide bond formation, enabling the construction of peptidomimetics and other biologically relevant structures. Additionally, the benzotriazole ring can participate in hydrogen bonding interactions and π-stacking phenomena, which are critical for designing high-affinity ligands. These characteristics have made this compound an attractive candidate for medicinal chemists seeking to develop novel small-molecule drugs.
The synthesis of 1H-Benzotriazole-6-carboxamide (CAS No: 875282-58-9) typically involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Common synthetic routes include cyclization reactions to form the benzotriazole core followed by functional group manipulations to introduce the carboxamide moiety. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic strategies, reducing waste generation and improving yields. These developments underscore the importance of 1H-Benzotriazole-6-carboxamide as a model compound for teaching and research purposes.
In the realm of computational chemistry, 1H-Benzotriazole-6-carboxamide has been utilized as a reference molecule to study electronic properties and molecular interactions. High-level quantum mechanical calculations have provided insights into its optimized geometry, vibrational frequencies, and electronic structure. These computational studies are essential for understanding its reactivity patterns and predicting its behavior in various chemical environments. Furthermore, molecular dynamics simulations have been employed to explore its conformational dynamics and interactions with biological macromolecules.
The biological evaluation of 1H-Benzotriazole-6-carboxamide has revealed promising activities in several disease models. Preclinical studies have demonstrated its potential as an inhibitor of enzymes involved in inflammatory pathways, making it a candidate for treating chronic inflammatory disorders. Additionally, its interaction with metal ions has been explored for applications in coordination chemistry and material science. The ability to tune its properties through structural modifications offers a pathway to develop tailored derivatives with enhanced specificity and efficacy.
The impact of 1H-Benzotriazole-6-carboxamide extends beyond pharmaceutical applications into other areas such as agrochemicals and specialty chemicals. Its structural features make it suitable for designing molecules with herbicidal or pesticidal properties. Furthermore, its stability under various environmental conditions enhances its utility as an intermediate in industrial processes requiring robust chemical frameworks. These diverse applications highlight the versatility of this compound and its significance in advancing multiple scientific disciplines.
Future research directions involving 1H-Benzotriazole-6-carboxamide (CAS No: 875282-58-9) are likely to focus on expanding its synthetic toolkit and exploring novel biological functions. Innovations in synthetic methodologies will enable access to previously inaccessible derivatives, while high-throughput screening techniques will accelerate the discovery of new bioactive compounds based on this scaffold. Collaborative efforts between academia and industry are expected to drive these initiatives forward, fostering innovation across multiple sectors.
In conclusion,1H-Benzotriazole-6-carboxamide represents a fascinating molecule with broad utility in pharmaceuticals, materials science, and agrochemicals. Its unique structural features—comprising a benzotriazole core functionalized with a carboxamide group—make it a valuable asset for synthetic chemists and biologists alike. As research continues to uncover new applications and refine synthetic strategies,1H-Benzotriazole-6-carboxamide is poised to remain at the forefront of chemical innovation.
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